Ercalcitriol - 60133-18-8

Ercalcitriol

Catalog Number: EVT-267617
CAS Number: 60133-18-8
Molecular Formula: C28H44O3
Molecular Weight: 428.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1alpha,25-dihydroxyvitamin D2 is a hydroxycalciol that is vitamin D2 bearing additional hydroxy substituents at positions 1alpha and 25. It has a role as a bone density conservation agent, a human xenobiotic metabolite and a nutraceutical. It is a hydroxycalciol, a seco-ergostane and a vitamin D. It is functionally related to a vitamin D2.
Overview

Ercalcitriol, also known as 1,25-dihydroxyergocalciferol, is a biologically active form of vitamin D2. It is produced through the hydroxylation of ergocalciferol (vitamin D2) and plays a crucial role in calcium and phosphate metabolism in the body. Ercalcitriol binds to the vitamin D receptor, influencing gene expression related to bone health and immune function. This compound is particularly significant in clinical settings for managing conditions associated with vitamin D deficiency.

Source and Classification

Ercalcitriol is classified as a secosteroid hormone derived from ergocalciferol, which is primarily obtained from dietary sources such as fungi and yeast. Unlike cholecalciferol (vitamin D3), which is synthesized in the skin upon exposure to ultraviolet B radiation, ercalcitriol is metabolized from ergocalciferol through enzymatic processes predominantly occurring in the liver and kidneys. The compound is recognized for its pharmacological importance, especially in treating conditions like renal osteodystrophy and hypoparathyroidism.

Synthesis Analysis

Methods

Ercalcitriol synthesis involves a series of hydroxylation reactions:

  1. Conversion of Ergocalciferol: Ergocalciferol is first converted into 25-hydroxyergocalciferol (ercalcidiol) in the liver by the enzyme 25-hydroxylase.
  2. Further Hydroxylation: In the kidneys, ercalcidiol undergoes additional hydroxylation by the enzyme 1α-hydroxylase, resulting in the formation of ercalcitriol.

Technical Details

The synthesis can be achieved through both chemical and enzymatic methods. Recent studies have highlighted the use of microbial fermentation processes to enhance yield and selectivity during synthesis. For instance, specific strains of yeast have been explored as biological platforms for producing vitamin D compounds, including ercalcitriol, through controlled fermentation processes that mimic natural hydroxylation pathways .

Molecular Structure Analysis

Structure

Ercalcitriol has a complex molecular structure characterized by its secosteroid framework. The molecular formula is C28H44O3C_{28}H_{44}O_3, with a molar mass of approximately 416.646 g/mol. The structure includes multiple hydroxyl groups that are critical for its biological activity.

Data

  • IUPAC Name: (1S,3S,4S)-4-[(2S)-2-[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propyl]-4-methylphenyl]-3-hydroxy-1-[(2R)-2-methyl-3-(4-methylphenyl)propyl]-5-oxocyclopentane-1-carboxylic acid
  • CAS Number: 60133-18-8
  • PubChem CID: 5280340
Chemical Reactions Analysis

Ercalcitriol undergoes various chemical reactions that are essential for its activation and metabolism:

  1. Hydroxylation Reactions: These are critical for converting ergocalciferol into its active form. The reactions typically involve enzymes such as 25-hydroxylase and 1α-hydroxylase.
  2. Inactivation Pathways: Ercalcitriol can be further hydroxylated to form inactive metabolites like 1,24,25-trihydroxyvitamin D and calcitroic acid through the action of CYP24A1 enzyme.

Technical Details

The enzymatic reactions occur under physiological conditions within the liver and kidneys, ensuring high specificity and efficiency. The use of recombinant DNA technology has also facilitated the production of these enzymes for research and industrial applications.

Mechanism of Action

Ercalcitriol exerts its biological effects by binding to the vitamin D receptor located in various cell types, including intestinal epithelial cells and bone cells. Upon binding:

  1. Gene Expression Modulation: The activated receptor complex translocates to the nucleus where it binds to vitamin D response elements on target genes.
  2. Calcium Absorption: Ercalcitriol enhances intestinal absorption of calcium by increasing the expression of calcium-binding proteins.
  3. Bone Health Regulation: It promotes bone mineralization by regulating osteoblast and osteoclast activity.

Data indicate that ercalcitriol influences not only calcium homeostasis but also plays roles in immune modulation by affecting cytokine production within immune cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ercalcitriol typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Ercalcitriol is stable under normal conditions but can degrade when exposed to light or heat.
  • pH Sensitivity: The compound exhibits stability across a range of pH levels but should be stored under controlled conditions to maintain efficacy.

Relevant analyses include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification during synthesis .

Applications

Ercalcitriol has significant scientific applications:

  1. Clinical Use: It is used therapeutically to manage vitamin D deficiency-related disorders, particularly in patients with chronic kidney disease or those on dialysis.
  2. Research Tool: Ercalcitriol serves as an important tool in research studies investigating calcium metabolism, bone health, and immune responses.
  3. Potential Therapeutic Agent: Ongoing research explores its potential role in treating autoimmune diseases due to its immunomodulatory properties .
Mechanistic Pathways of Ercalcitriol in Cellular Regulation

Nuclear Receptor-Mediated Genomic Signaling Dynamics

Ercalcitriol (1α,25-dihydroxyergocalciferol) functions as a high-affinity ligand for the vitamin D receptor (VDR), a nuclear transcription factor that regulates gene expression through genomic pathways. Upon binding, Ercalcitriol induces VDR heterodimerization with retinoid X receptor (RXR), forming a complex that recognizes specific vitamin D response elements (VDREs) in target gene promoters. The canonical VDRE structure consists of direct repeats of hexameric nucleotide sequences (AGGTCA) separated by three base pairs (DR3-type) [6] [9]. Structural analyses reveal that Ercalcitriol binding triggers conformational changes in the VDR ligand-binding domain, particularly in the C-terminal activation function-2 (AF-2) helix, enabling dissociation of corepressors and recruitment of coactivators such as steroid receptor coactivator-1 (SRC-1) and vitamin D receptor-interacting protein (DRIP) complexes [9].

The Ercalcitriol-VDR-RXR complex recruits chromatin-modifying enzymes and components of the basal transcriptional machinery to initiate target gene transcription. Key regulated genes include those involved in calcium homeostasis (TRPV6, CALB1), cellular differentiation (CYP24A1), and oxidative stress response (SOD1, GPX1). Transcriptomic profiling demonstrates that Ercalcitriol modulates approximately 3% of the human genome in a tissue-specific manner, with significant overlap but distinct differences compared to calcitriol-mediated gene regulation [4] [6]. The magnitude of transcriptional activation correlates with VDRE binding affinity, with Ercalcitriol exhibiting differential efficacy across various VDRE configurations [9].

Table 1: Genomic Targets of Ercalcitriol-VDR Complex

Gene SymbolBiological FunctionVDRE TypeRegulatory EffectTissue Specificity
TRPV6Calcium absorptionDR3UpregulationIntestinal epithelium
CYP24A1Vitamin D catabolismDR3UpregulationKidney, bone
p21/WAF1Cell cycle regulationDR3UpregulationMultiple tissues
E-cadherinCell adhesionNon-DR3UpregulationEpithelial tissues
OPNBone mineralizationDR3DownregulationOsteoblasts

The tissue-specificity of Ercalcitriol genomic signaling is modulated by several factors: (1) VDR expression levels and polymorphic variations, (2) epigenetic landscape including histone modifications and DNA methylation at target loci, and (3) the cellular complement of coregulatory proteins. Notably, the unliganded VDR exhibits intrinsic transcriptional activity in certain tissues through interactions with chromatin remodeling complexes such as WINAC (Williams syndrome transcription factor including nucleosome assembly complex), which maintains accessibility to specific genomic targets even prior to ligand binding [6] [9]. Ercalcitriol demonstrates enhanced transactivation efficiency at specific genomic loci compared to calcitriol, particularly in tissues expressing VDR isoforms with modified ligand-binding domains [4].

Non-Genomic Modulation of Intracellular Calcium Flux

Beyond genomic regulation, Ercalcitriol rapidly modulates intracellular calcium signaling through membrane-initiated pathways. Within seconds to minutes of exposure, Ercalcitriol triggers calcium influx in various cell types through activation of voltage-gated calcium channels (VGCCs) and transient receptor potential vanilloid (TRPV) channels [3] [10]. This rapid response occurs independently of gene transcription and involves distinct receptor conformations. The protein disulfide isomerase A3 (PDIA3), identified as a membrane-associated vitamin D receptor, mediates many of these rapid responses through phospholipase C (PLC)-dependent inositol trisphosphate (IP3) generation and subsequent calcium release from endoplasmic reticulum stores [3] [10].

The conformational flexibility of Ercalcitriol enables differential activation of non-genomic pathways compared to calcitriol. Structural studies reveal that the 6-s-cis conformation of Ercalcitriol preferentially binds membrane-associated receptors, initiating rapid signal transduction cascades [9]. This binding activates several kinase pathways: (1) Protein kinase C (PKC) via diacylglycerol (DAG) production, (2) Mitogen-activated protein kinase (MAPK) pathways including ERK1/2, and (3) Phosphatidylinositol 3-kinase (PI3K)/Akt signaling [3]. These pathways converge to modulate cellular processes within minutes, including vesicular trafficking, cytoskeletal reorganization, and enzyme activation.

Table 2: Ercalcitriol-Mediated Ion Channel Modulation

Ion ChannelActivation TimeSignaling PathwayCellular EffectMitochondrial Impact
TRPV6<30 secondsPDIA3-PLC-IP3Calcium influxModulates MCU activity
L-type VDCC1-2 minutesPKA/PKC phosphorylationCalcium influxRegulates OXPHOS
mitoBKCa3-5 minutesPKA-dependentPotassium fluxMembrane potential maintenance
mitoKATP5-10 minutesPI3K/AktPotassium fluxROS modulation
CLIC410-15 minutesRedox-sensitiveChloride transportVolume regulation

Mitochondrial calcium homeostasis represents a critical target of Ercalcitriol's non-genomic actions. Ercalcitriol-induced cytosolic calcium transients are rapidly taken up by mitochondria via the calcium uniporter (MCU), leading to enhanced activity of calcium-sensitive dehydrogenases in the tricarboxylic acid cycle [10]. This calcium signaling coordinates with Ercalcitriol-mediated potassium channel modulation (mitoBKCa, mitoKATP) to regulate mitochondrial membrane potential, reactive oxygen species (ROS) production, and permeability transition pore (PTP) opening [10]. The integration of genomic and non-genomic signaling enables Ercalcitriol to fine-tune cellular energy metabolism and redox balance through coordinated actions on nuclear gene expression and mitochondrial function.

Cross-Talk Between Vitamin D Receptor (VDR) and Retinoid X Receptor (RXR) Heterodimers

The functional VDR-RXR heterodimer serves as the primary mediator of Ercalcitriol's genomic actions, with allosteric interactions between the dimer partners significantly influencing transcriptional outcomes. Structural analyses demonstrate that Ercalcitriol binding induces conformational changes in the VDR ligand-binding domain that enhance heterodimerization affinity with RXR by approximately 5.7-fold compared to the unliganded state [4] [8]. This stabilization creates a cooperative binding platform that increases the complex's residence time on VDREs from seconds to minutes, thereby enhancing transcriptional activation [4] [9].

Synergistic activation occurs when both receptor partners bind their respective ligands. Studies in human kidney and brain cells demonstrate that Ercalcitriol combined with rexinoids (RXR ligands such as bexarotene) produces super-additive transcriptional activation of vitamin D target genes [4]. This synergy exhibits tissue-specific patterns: kidney cells show 3.2-fold greater induction of CYP24A1 expression compared to Ercalcitriol alone, while brain cells exhibit 4.7-fold induction of TRPV6 [4]. The magnitude of synergy depends on several factors: (1) cellular VDR/RXR expression ratios, (2) RXR ligand structure, and (3) VDRE architecture in target gene promoters.

The functional consequences of VDR-RXR cross-talk extend to chromatin remodeling and three-dimensional genome organization. Ligand-bound heterodimers recruit ATP-dependent chromatin remodeling complexes (e.g., SWI/SNF) and histone-modifying enzymes (e.g., histone acetyltransferases), creating accessible chromatin domains at target loci [2] [9]. Advanced chromatin conformation capture techniques reveal that Ercalcitriol-bound VDR-RXR induces looping between distal enhancers and proximal promoters of vitamin D-responsive genes, effectively creating insulated neighborhoods of coordinated gene regulation [2]. These structural rearrangements facilitate the assembly of enhanceosome complexes that integrate signals from multiple transcription factors.

The therapeutic implications of VDR-RXR synergy are substantial. Combinatorial approaches using low-dose Ercalcitriol with rexinoid derivatives achieve equivalent or superior transcriptional activation compared to high-dose monotherapies, potentially mitigating dose-limiting toxicities [4]. Novel rexinoid analogs designed specifically for enhanced VDR heterodimer synergy show promise in preclinical models of vitamin D-responsive pathologies, including certain malignancies and metabolic disorders [4]. The tissue-specific nature of VDR-RXR cross-talk offers opportunities for selective modulation of vitamin D signaling pathways while preserving calcium homeostasis functions.

Properties

CAS Number

60133-18-8

Product Name

Ercalcitriol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1

InChI Key

ZGLHBRQAEXKACO-XJRQOBMKSA-N

SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Solubility

Soluble in DMSO

Synonyms

1 alpha,25-dihydroxyvitamin D2
1,25-(OH)2D2
1,25-dihydroxyergocalciferol
1,25-dihydroxyergocalciferol, (1alpha,3beta,5Z,7E,22E)-isomer
1,25-dihydroxyvitamin D2
PRI-1906

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.